N-2-Aminoethyl-val-leu-anilide
Overview
Description
N-2-Aminoethyl-val-leu-anilide is a synthetic compound with the molecular formula C19H32N4O2. It is known for its unique structure, which includes an aminoethyl group attached to a valine-leucine-anilide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-2-Aminoethyl-val-leu-anilide typically involves the following steps:
Formation of the Peptide Backbone: The initial step involves the synthesis of the valine-leucine dipeptide. This is achieved through standard peptide coupling reactions using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Attachment of the Anilide Group: The anilide group is introduced by reacting the dipeptide with aniline under acidic conditions to form the val-leu-anilide intermediate.
Introduction of the Aminoethyl Group: The final step involves the alkylation of the intermediate with ethylenediamine to yield this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
N-2-Aminoethyl-val-leu-anilide can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines.
Substitution: The anilide group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) can be employed for substitution reactions
Major Products Formed
Oxidation: Formation of this compound oxides.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted anilides
Scientific Research Applications
N-2-Aminoethyl-val-leu-anilide has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a reagent in organic synthesis.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of complex molecules
Mechanism of Action
The mechanism of action of N-2-Aminoethyl-val-leu-anilide involves its interaction with specific molecular targets:
Molecular Targets: It binds to enzymes and receptors, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to cell growth, apoptosis, and immune response
Comparison with Similar Compounds
Similar Compounds
N-2-Aminoethyl-val-leu-phenylalanine: Similar structure but with a phenylalanine residue instead of an anilide group.
N-2-Aminoethyl-val-leu-tyrosine: Contains a tyrosine residue, offering different biochemical properties.
N-2-Aminoethyl-val-leu-tryptophan: Incorporates a tryptophan residue, affecting its interaction with biological targets.
Uniqueness
N-2-Aminoethyl-val-leu-anilide is unique due to its specific combination of amino acids and the presence of an anilide group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-(2-aminoethylamino)-3-methylbutanoyl]amino]-4-methyl-N-phenylpentanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N4O2/c1-13(2)12-16(18(24)22-15-8-6-5-7-9-15)23-19(25)17(14(3)4)21-11-10-20/h5-9,13-14,16-17,21H,10-12,20H2,1-4H3,(H,22,24)(H,23,25)/t16-,17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UABCFHFXPFDWCS-IRXDYDNUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC1=CC=CC=C1)NC(=O)C(C(C)C)NCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NC1=CC=CC=C1)NC(=O)[C@H](C(C)C)NCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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